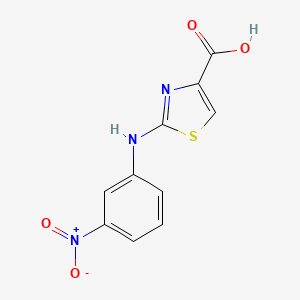

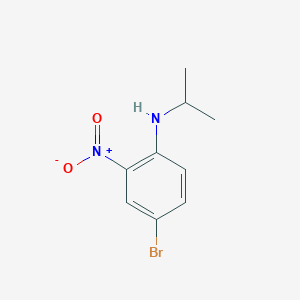

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-aminothiazole compounds has been reported in the literature . For instance, the synthesis of ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate was achieved by combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .

Molecular Structure Analysis

The molecular structure of 2-aminothiazole compounds has been characterized using various techniques such as FTIR and NMR . For example, the 1H NMR spectrum of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, showed signals corresponding to the thiazole ring, the aromatic ring, and the ester group .

Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole compounds have been studied . For instance, the reaction of 2-aminothiazole with aldehydes or ketones in the presence of glacial acetic acid leads to the formation of Schiff bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole compounds have been analyzed using various techniques . For example, the melting point, yield, and Rf value of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, were determined . The compound was also characterized using IR spectroscopy, which provided information about the functional groups present in the molecule .

Applications De Recherche Scientifique

Pharmacology

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid: in pharmacology is primarily explored for its potential as a building block in drug design. Thiazole derivatives are known for their wide range of biological activities, including antibacterial , antifungal , anti-HIV , antioxidant , antitumor , anthelmintic , anti-inflammatory , and analgesic properties . This compound could serve as a precursor in synthesizing novel drugs with improved efficacy and reduced side effects.

Material Science

In material science, thiazole compounds have been utilized as intermediates in the synthesis of complex organic molecules. Their unique structure allows for the development of new materials with specific properties, such as conductivity or reactivity , which can be tailored for various industrial applications .

Agricultural Research

The role of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid in agriculture is linked to its potential use in creating new pesticides and fungicides. Its derivatives have shown effectiveness against a range of plant pathogens, offering a pathway to more efficient and environmentally friendly agricultural chemicals .

Orientations Futures

Thiazole derivatives, including 2-aminothiazole compounds, have shown promise in various therapeutic areas . Therefore, there is significant interest in the design, synthesis, and development of new 2-aminothiazole-based compounds for potential use as therapeutic agents . Future research will likely focus on exploring the biological activities of these compounds and optimizing their properties for specific applications .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit diverse biological activities, which would result in a variety of molecular and cellular effects .

Propriétés

IUPAC Name |

2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPZWONPRBMLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenylamino)thiazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)

![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)